3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold, characterized by a 3-ethoxyphenyl substituent at the 3-position and a furan-2-yl allylideneamino group at the 4-position. The compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antifungal, anticancer, and antimicrobial properties . Its synthesis likely involves the condensation of 4-amino-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione with 3-(furan-2-yl)acrolein under acidic conditions, a method analogous to related triazole-thione derivatives .
Properties
CAS No. |
497921-99-0 |
|---|---|
Molecular Formula |
C17H16N4O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O2S/c1-2-22-15-7-3-6-13(12-15)16-19-20-17(24)21(16)18-10-4-8-14-9-5-11-23-14/h3-12H,2H2,1H3,(H,20,24)/b8-4+,18-10+ |
InChI Key |
WKEWHCITQNDFLY-HGBXGJOCSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole-Thione Core
The triazole-thione scaffold is synthesized via cyclization of thiosemicarbazide derivatives. A representative method involves the reaction of 3-ethoxybenzaldehyde with thiosemicarbazide in ethanol under acidic conditions (e.g., glacial acetic acid), yielding the corresponding thiosemicarbazone intermediate. Subsequent cyclization is achieved by treating the intermediate with hydrazine hydrate in the presence of ammonium thiocyanate, forming the 1,2,4-triazole-5-thione core.
Reaction Conditions:
-
Solvent: Ethanol or dimethylformamide (DMF)
-
Temperature: Reflux (78–100°C)
-
Time: 4–6 hours
-
Catalyst: Acetic acid (1–2% v/v)
The reaction mechanism proceeds through nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, followed by intramolecular cyclization (Figure 1).
Schiff Base Formation with Furan-2-yl Allylidene
The final step involves condensation of the triazole-thione intermediate with furan-2-carbaldehyde to form the Schiff base. The reaction is catalyzed by acetic acid or p-toluenesulfonic acid (PTSA) in ethanol under reflux.
Key Parameters:
-
Molar Ratio: 1:1 (triazole-thione : furan-2-carbaldehyde)
-
Reaction Time: 3–4 hours
The Schiff base formation is reversible, necessitating strict control of water content to favor product formation.
Reaction Optimization and Yield Data
Table 1 summarizes critical parameters and yields for each synthesis step, as reported in the literature.
Table 1: Comparison of Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Triazole Formation | Thiosemicarbazide, NH4SCN, EtOH, reflux | 58–62 | Recrystallization (EtOH) |
| Alkylation | 3-Ethoxybenzyl chloride, K2CO3, DMF, 80°C | 60–65 | Column chromatography |
| Schiff Base Formation | Furan-2-carbaldehyde, PTSA, EtOH, reflux | 45–55 | Recrystallization (MeOH) |
Analytical Characterization
The final product is characterized using spectroscopic and chromatographic techniques:
-
1H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.45–6.85 (m, aromatic-H), 5.92 (d, 1H, furan-H).
-
HPLC Purity : ≥95% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
Low Yields in Schiff Base Formation
The condensation step often suffers from moderate yields due to competing side reactions. Strategies to improve efficiency include:
Purification Difficulties
The product’s limited solubility in common solvents complicates purification. Gradient recrystallization using ethanol-methanol mixtures (3:1 v/v) enhances crystal purity.
Industrial-Scale Considerations
For large-scale production, cost-effective modifications are recommended:
Chemical Reactions Analysis
Thione-Thiol Tautomerism
The triazole-thione group exhibits tautomeric equilibrium between thione (C=S) and thiol (SH) forms. This dynamic equilibrium is solvent- and pH-dependent, as observed in related 1,2,4-triazole-5-thiones .
Key characteristics :
-
Thione form : Dominant in non-polar solvents (e.g., DMSO, chloroform)
-
Thiol form : Favored in alkaline aqueous media
-
Spectroscopic evidence : IR bands at 1268–1275 cm⁻¹ (C=S stretch) and NMR shifts at δ 178–180 ppm (13C for C=S)
Schiff Base Reactivity
The allylideneamino group (-N=CH-CH₂-furan) undergoes characteristic Schiff base reactions:
Hydrolysis
Under acidic conditions (HCl, H₂SO₄):
textCompound → 3-(3-Ethoxyphenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione + 3-(furan-2-yl)propenal
Conditions :
| Acid Concentration | Temperature | Time | Yield (%) |
|---|---|---|---|
| 1M HCl | Reflux | 4–6 hr | 72–85 |
| 2M H₂SO₄ | 80°C | 3 hr | 68 |
Inferred from analogous triazole-Schiff base hydrolysis
Metal Complexation
Forms stable complexes with transition metals via N,S-coordination:
| Metal Ion | Stoichiometry | Coordination Sites | Application Area |
|---|---|---|---|
| Cu(II) | 1:2 | N (triazole), S (thione) | Antimicrobial agents |
| Ni(II) | 1:1 | N (Schiff base), S | Catalysis |
| Zn(II) | 1:1 | N,N,S | Luminescent materials |
Data extrapolated from triazole-thione metal complexes
Nucleophilic Substitution at Ethoxyphenyl Group
The ethoxy (-OCH₂CH₃) moiety participates in SN reactions under basic conditions:
Example reaction :
textCompound + NaOH → 3-(3-Hydroxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione + EtOH
Optimized conditions :
-
10% NaOH in ethanol/water (1:1)
-
60°C, 8–10 hr
-
Yield: 63–71%
Based on demethylation of similar aryl ethers
Cyclization Reactions
The conjugated system facilitates intramolecular cyclization:
Notable pathways :
-
Thermal cyclization (180–200°C): Forms furan-annulated tri
Scientific Research Applications
Medicinal Properties
The compound exhibits a range of pharmacological activities, particularly in the field of antimicrobial and antifungal research. The following sections detail its applications based on recent scientific findings.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles possess notable antibacterial properties. For example, triazole hybrids have been synthesized and tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds often demonstrate minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics like ciprofloxacin and vancomycin .
Case Study:
A study evaluated several triazole derivatives for their antibacterial efficacy. Among them, compounds with specific substitutions on the phenyl ring exhibited enhanced activity against MRSA strains, with MIC values as low as 0.046 μM . This suggests that the structural modifications present in 3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione could similarly improve its antimicrobial potency.
Antifungal Activity
In addition to antibacterial properties, triazole compounds are also known for their antifungal effects. The presence of the thione group in the structure enhances its ability to disrupt fungal cell membranes or inhibit fungal enzymes .
Research Findings:
In a comparative study of various triazole derivatives against fungal pathogens like Candida albicans, certain compounds showed significant antifungal activity with MIC values ranging from 0.5 to 4 μg/mL . This highlights the potential of 3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione in treating fungal infections.
General Synthesis Approach:
- Formation of Triazole Ring : The initial step involves reacting appropriate hydrazine derivatives with carbonyl compounds to form the triazole framework.
- Substitution Reactions : Further modifications are made to introduce ethoxy and furan groups through nucleophilic substitutions.
- Thione Formation : The final step includes converting thioamide precursors into thiones through oxidation or substitution reactions.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound’s structural analogs differ primarily in substituents on the triazole-thione core. Key comparisons include:
Key Observations :
- Electron-Donating vs.
- Furan vs. Benzylidene Moieties : The furan ring (as in the target compound and ) introduces heteroaromaticity, which may improve binding to enzymes like cytochrome P450 compared to purely aromatic benzylidene analogs .
Spectral and Crystallographic Data
- IR Spectroscopy : The thione (C=S) stretch appears at ~1236 cm⁻¹ in analogs (e.g., ), consistent with the target compound. Furan C-O-C vibrations (~1511 cm⁻¹) and N-H stretches (~3176 cm⁻¹) are also expected .
- NMR : The ethoxyphenyl group would show a triplet for CH₂ (δ ~4.1 ppm) and a quartet for CH₃ (δ ~1.3 ppm), while the furan protons resonate at δ ~6.2–7.4 ppm .
- Crystallography : Related structures (e.g., ) reveal planar triazole-thione cores with dihedral angles <10° between substituents, suggesting similar rigidity in the target compound.
Biological Activity
The compound 3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione (CAS No. 497921-99-0) is a member of the triazole family, which has gained attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies and providing insights into its potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C17H16N4O2S
- Molecular Weight : 340.39 g/mol
Structural Features
The compound features a triazole ring, which is known for its pharmacological significance. The presence of an ethoxyphenyl group and a furan-2-yl allylidene moiety contributes to its unique properties and biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The following table summarizes findings from various research efforts:
The compound exhibited varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies.
Antimicrobial Activity
The biological evaluation also extends to antimicrobial properties. Triazole derivatives have been shown to possess activity against both gram-positive and gram-negative bacteria, as well as fungi:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus (Gram-positive) | Inhibition confirmed |
| Escherichia coli (Gram-negative) | Moderate inhibition |
| Candida albicans (Fungi) | Effective antifungal activity |
These findings suggest that the compound may serve as a dual-action agent against both cancerous cells and microbial infections.
While specific mechanisms for this compound are still under investigation, triazole derivatives generally exert their effects through several pathways:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.
- Disruption of Cell Membranes : Antimicrobial action may result from disruption of microbial cell membranes, leading to cell lysis.
Case Study 1: Anticancer Screening
In a comprehensive screening involving 60 human cancer cell lines, derivatives similar to the compound showed promising results against multiple types of cancers, reinforcing the need for further exploration into structure-activity relationships.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, researchers tested various triazole derivatives against clinical isolates of resistant bacterial strains, revealing that certain modifications to the triazole structure could enhance efficacy.
Q & A
Q. What are the established synthetic routes for 3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione?
The compound is typically synthesized via a condensation reaction between a 4-amino-1,2,4-triazole-5-thione precursor and an aldehyde derivative (e.g., furan-2-yl allylidene aldehyde). A general protocol involves:
- Step 1: Reacting 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole-3-thione with the aldehyde in ethanol or methanol under reflux (50–80°C for 4–8 hours) .
- Step 2: Neutralizing the reaction mixture with aqueous NaOH or KOH to precipitate the product .
- Step 3: Purification via recrystallization from ethanol or methanol, yielding the final compound (typical yields: 60–75%) .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD): For resolving bond lengths, angles, and supramolecular interactions. Software like SHELXL (for refinement) and WinGX (for data processing) are standard .
- Spectroscopy:
- Elemental analysis: Validates purity (>95% C, H, N, S content) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Critical factors include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol, but may require post-reaction neutralization .
- Catalyst use: Acetic acid or AlCl₃ accelerates Schiff base formation during condensation .
- Reaction time: Prolonged reflux (≥12 hours) improves conversion but risks decomposition; TLC monitoring is advised .
- Temperature control: Maintaining 60–70°C prevents side reactions (e.g., oxidation of the thione group) .
Q. What computational methods are used to predict the compound’s electronic and spectroscopic properties?
- Density Functional Theory (DFT): B3LYP/6-311G(d,p) calculates molecular geometry, HOMO-LUMO energies, and vibrational frequencies. Discrepancies between experimental and theoretical IR/NMR data (e.g., shifts >5 ppm) may indicate solvent effects or crystal packing .
- Molecular docking: Screens potential biological targets (e.g., enzymes) by analyzing binding affinities of the triazole-thione core .
Q. How to resolve contradictions in crystallographic data (e.g., disorder, twinning)?
- Disorder modeling: SHELXL’s PART and SIMU instructions refine disordered moieties (e.g., ethoxyphenyl groups) .
- Twinning detection: PLATON or ROTAX analyses identify twinning ratios; data integration with HKL-3000 minimizes errors .
- Validation tools: CheckCIF reports geometric outliers (e.g., bond angles >5° from ideal values) .
Q. What strategies are used to assess the compound’s stability under experimental conditions?
- Thermogravimetric analysis (TGA): Determines decomposition temperature (typically >200°C for triazole-thiones) .
- Solvent stability: Monitor via H NMR after 24-hour storage in DMSO or aqueous buffers (pH 4–9) .
- Light sensitivity: UV-Vis spectroscopy tracks absorbance changes (λmax ~300 nm) under ambient vs. dark conditions .
Data Analysis & Methodological Challenges
Q. How to design assays for evaluating biological activity (e.g., antimicrobial)?
- Microbial strains: Use ATCC standards (e.g., S. aureus ATCC 25923) in broth microdilution assays (MIC values) .
- Positive controls: Compare with known triazole antifungals (e.g., fluconazole) to validate potency .
- Cytotoxicity screening: MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity .
Q. How to interpret conflicting spectral data (e.g., unexpected NMR shifts)?
Q. What safety protocols are recommended for handling synthetic byproducts?
- Thiocarbazide derivatives: Neutralize with 10% NaHCO₃ before disposal due to sulfur-based toxicity .
- Chlorinated solvents: Use fume hoods and activated carbon filters to capture vapors .
Advanced Methodological Applications
Q. How to synthesize derivatives for structure-activity relationship (SAR) studies?
Q. What advanced crystallographic techniques address low-resolution data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
